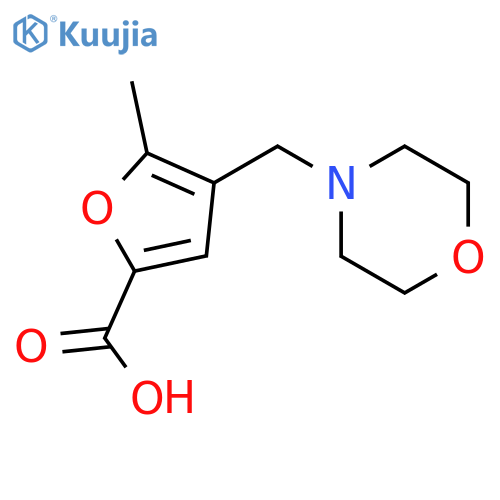Cas no 26095-39-6 (2-Furancarboxylic acid, 5-methyl-4-(4-morpholinylmethyl)-)

26095-39-6 structure
商品名:2-Furancarboxylic acid, 5-methyl-4-(4-morpholinylmethyl)-
2-Furancarboxylic acid, 5-methyl-4-(4-morpholinylmethyl)- 化学的及び物理的性質
名前と識別子
-
- 2-Furancarboxylic acid, 5-methyl-4-(4-morpholinylmethyl)-
- 5-METHYL-4-MORPHOLIN-4-YLMETHYL-FURAN-2-CARBOXYLIC ACID
- 5-Methyl-4-(morpholinomethyl)furan-2-carboxylic acid
- 5-methyl-4-(morpholin-4-ylmethyl)-2-furoic acid
- Cambridge id 5918414
- CS-0333427
- 5-methyl-4-(morpholin-4-ylmethyl)-2-furoic acid, AldrichCPR
- AB00100768-01
- 26095-39-6
- Oprea1_840266
- AKOS000301337
- DB-213155
- 5-Methyl-4-(4-morpholinylmethyl)-2-furoic acid #
- Furan-2-carboxylic acid, 5-methyl-4-(4-morpholylmethyl)-
- Oprea1_812543
- SCHEMBL3878729
- 5-Methyl-4-(morpholinomethyl)furan-2-carboxylicacid
-
- インチ: InChI=1S/C11H15NO4/c1-8-9(6-10(16-8)11(13)14)7-12-2-4-15-5-3-12/h6H,2-5,7H2,1H3,(H,13,14)
- InChIKey: RYGQPTJGYVABKT-UHFFFAOYSA-N
- ほほえんだ: CC1=C(C=C(O1)C(=O)O)CN2CCOCC2
計算された属性
- せいみつぶんしりょう: 225.10015
- どういたいしつりょう: 225.10010796g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 5
- 重原子数: 16
- 回転可能化学結合数: 3
- 複雑さ: 252
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 62.9Ų
- 疎水性パラメータ計算基準値(XlogP): -1.6
じっけんとくせい
- PSA: 62.91
2-Furancarboxylic acid, 5-methyl-4-(4-morpholinylmethyl)- 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM515826-1g |
5-Methyl-4-(morpholinomethyl)furan-2-carboxylic acid |
26095-39-6 | 97% | 1g |
$366 | 2024-07-28 |
2-Furancarboxylic acid, 5-methyl-4-(4-morpholinylmethyl)- 関連文献
-
Jens Antony,Stefan Grimme Phys. Chem. Chem. Phys., 2008,10, 2722-2729
-
Qingxiao Zou,Weilong Liu New J. Chem., 2021,45, 530-534
-
Satyam Kumar,G. D. Dwivedi,Shiv Kumar,R. B. Mathur,U. Saxena,A. K. Ghosh,Amish G. Joshi,H. D. Yang,Sandip Chatterjee Dalton Trans., 2015,44, 3109-3117
-
Youssef Korani,Hassan Sabzyan Phys. Chem. Chem. Phys., 2016,18, 31606-31621
-
Lin Wang,Zhi-Gang Ma,Xiao-Jing Wei,Qing-Yuan Meng,Deng-Tao Yang,Shao-Fu Du,Zi-Fei Chen,Li-Zhu Wu,Qiang Liu Green Chem., 2014,16, 3752-3757
26095-39-6 (2-Furancarboxylic acid, 5-methyl-4-(4-morpholinylmethyl)-) 関連製品
- 1805379-74-1(2-Bromo-3-(difluoromethyl)-6-nitropyridine-5-acetonitrile)
- 1091618-41-5(5-(4-Bromo-2-methoxyphenyl)oxazole)
- 941902-66-5(1-(3-fluorophenyl)methyl-3-(pyridin-4-yl)methyl-1H,2H,3H,4H-pyrido3,2-dpyrimidine-2,4-dione)
- 2171461-04-2(7-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidoheptanoic acid)
- 5587-61-1(Triisocyanato(methyl)silane)
- 1361490-29-0(4,3',4',5'-Tetrachloro-2,3,5,6-tetrafluorobiphenyl)
- 493035-82-8((4-hydroxy-2-methylphenyl)boronic acid)
- 1049753-61-8(4,5,6,7,8,9-Hexahydrocyclooctad1,3thiazol-2-amine Hydrobromide)
- 1806300-01-5(1-(2-Ethoxybenzo[d]oxazol-4-yl)ethanone)
- 2228585-80-4(3-(1-{(tert-butoxy)carbonylamino}-2-methylpropyl)-1-methyl-1H-pyrazole-5-carboxylic acid)
推奨される供給者
Zouping Mingyuan Import and Export Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Changzhou Guanjia Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Handan Zechi Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
Shanghai Jinhuan Chemical CO., LTD.
ゴールドメンバー
中国のサプライヤー
大量

atkchemica
ゴールドメンバー
中国のサプライヤー
試薬
